molecular formula C16H18Cl2N2O4S2 B4056867 N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide

N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide

Cat. No.: B4056867
M. Wt: 437.4 g/mol
InChI Key: NVZFEQORGMNQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide is a sulfonamide compound characterized by the presence of both butylsulfamoyl and dichlorobenzenesulfonamide groups. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide typically involves the reaction of 4-(butylsulfamoyl)aniline with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s properties.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is the nucleophile.

    Oxidation: Oxidized sulfonamide derivatives.

    Reduction: Reduced amine derivatives.

    Hydrolysis: Corresponding amine and sulfonic acid.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor and its antibacterial properties.

    Biological Research: Used in studies involving sulfonamide interactions with biological targets.

    Industrial Chemistry: Employed in the synthesis of more complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butylsulfamoyl-phenyl)-acetamide
  • N-(4-benzylsulfamoyl-phenyl)-acetamide
  • N-(4-diethylsulfamoyl-phenyl)-acetamide
  • N-(4-heptylsulfamoyl-phenyl)-acetamide

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide is unique due to the presence of both butylsulfamoyl and dichlorobenzenesulfonamide groups, which confer specific chemical properties and biological activities

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O4S2/c1-2-3-10-19-25(21,22)14-7-5-13(6-8-14)20-26(23,24)16-11-12(17)4-9-15(16)18/h4-9,11,19-20H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZFEQORGMNQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-(butylsulfamoyl)phenyl]-2,5-dichlorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.